molecular formula C14H12ClNO3 B14170474 4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 872136-90-8

4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B14170474
CAS No.: 872136-90-8
M. Wt: 277.70 g/mol
InChI Key: FHOYSDPDGFMJOK-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a unique structure with a chloro-substituted benzoic acid moiety linked to a pyrrole ring, which is further substituted with formyl and dimethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Chloro-3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Reduction: 4-Chloro-3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The chloro and pyrrole moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the formyl group, resulting in different reactivity and biological activity.

    3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the chloro group, which may affect its chemical properties and applications.

Uniqueness

4-Chloro-3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both chloro and formyl groups, which impart distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

872136-90-8

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-chloro-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid

InChI

InChI=1S/C14H12ClNO3/c1-8-5-11(7-17)9(2)16(8)13-6-10(14(18)19)3-4-12(13)15/h3-7H,1-2H3,(H,18,19)

InChI Key

FHOYSDPDGFMJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C)C=O

Origin of Product

United States

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